Pinobanksin 3-O-Butyrate
Description
Properties
CAS No. |
126394-71-6 |
|---|---|
Molecular Formula |
C₁₉H₁₈O₆ |
Molecular Weight |
342.34 |
Synonyms |
(2R-trans)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2-phenyl-2H-1-benzopyran-3-yl Ester Butanoic Acid; (2R,3R)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2-phenyl-2H-1-benzopyran-3-yl Ester Butanoic Acid |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Pinobanksin 3 O Butyrate
Evaluation of In Vitro Biological Activities
Modulation of Cellular Proliferation and Apoptosis Induction in Cancer Cell Lines
Pinobanksin (B127045) 3-O-butyrate, an ester derivative of the flavonoid pinobanksin, has been identified as a constituent of Sonoran propolis with significant antiproliferative activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, positioning it as a compound of interest in oncological research.
The pro-apoptotic effects of Pinobanksin 3-O-butyrate are mediated, in part, through the activation of the caspase signaling cascade. Research has shown that treatment of B-cell lymphoma cells with a Sonoran propolis extract containing pinobanksin and its ester derivatives, including this compound, leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This coordinated activation suggests the involvement of both the extrinsic and intrinsic apoptotic pathways.
A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Studies involving Sonoran propolis, of which this compound is a bioactive component, have demonstrated a loss of mitochondrial membrane potential in M12.C3.F6 B-cell lymphoma cells following treatment. This alteration is a key indicator of mitochondrial dysfunction and a commitment to apoptosis. The dissipation of ΔΨm is often linked to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which subsequently activate the caspase cascade.
This compound has exhibited notable antiproliferative effects against the M12.C3.F6 B-cell lymphoma cell line. The induction of apoptosis is a primary mechanism underlying this activity. The esterification of pinobanksin to form this compound appears to be a crucial factor in its cytotoxic efficacy.
Table 1: Antiproliferative Activity of Pinobanksin and its Ester Derivatives on M12.C3.F6 B-cell Lymphoma Cells
| Compound | IC50 (µM) |
| Pinobanksin | 52.1 |
| Pinobanksin 3-O-propanoate | 67.0 |
| This compound | 49.9 |
| Pinobanksin 3-O-pentanoate | 51.3 |
| Pinobanksin 3-O-hexanoate | 76.6 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data derived from studies on Sonoran propolis constituents.
Anti-Inflammatory Modulatory Effects in Cellular Models
While direct in vitro studies specifically investigating the anti-inflammatory effects of this compound are limited, the known anti-inflammatory properties of both pinobanksin and butyrate (B1204436) suggest a potential modulatory role in inflammatory processes. Pinobanksin itself has been shown to exhibit anti-inflammatory responses in cellular models. Similarly, butyrate is well-documented for its potent anti-inflammatory actions, primarily through the inhibition of nuclear factor-kappa B (NF-κB) activation.
There is currently a lack of specific data from in vitro studies detailing the direct impact of this compound on the expression of pro-inflammatory cytokines. However, based on the activities of its parent compounds, it is plausible that this compound could modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Butyrate, for instance, has been shown to inhibit the production of pro-inflammatory cytokines in various cell types, including macrophages and intestinal epithelial cells. Further research is necessary to specifically elucidate the effects of this compound on cytokine expression profiles in relevant cellular models of inflammation.
Nitric Oxide Production Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including inflammation. ijbs.com While specific studies focusing exclusively on the direct inhibition of nitric oxide production by this compound are limited, research into the effects of butyrate, a short-chain fatty acid, provides some context. Butyrate has been shown to modulate nitric oxide production in different cell types. For instance, it can augment NO production in vascular endothelial cells stimulated with interferon-gamma, suggesting a complex regulatory role. nih.gov Conversely, butyrate is also known to limit the generation of antimicrobial nitric oxide from macrophages stimulated by lipopolysaccharides, indicating an anti-inflammatory effect in certain contexts. frontiersin.org Further investigation is required to elucidate the precise effects of the combined this compound molecule on nitric oxide pathways.
Potential Anti-Diabetic Mechanisms in In Vitro Systems
The potential of this compound as an anti-diabetic agent is being explored through its action on various metabolic enzymes. While research on the parent compound, pinobanksin, showed it was inactive in improving insulin (B600854) resistance in one study, the enzymatic inhibition potential of its derivatives continues to be an area of interest. nih.gov
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome, including type 2 diabetes. researchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is linked to improved glycemic control. nih.govmdpi.com While various natural compounds have been identified as inhibitors, specific data on the inhibitory activity of this compound against 11β-HSD1 is not yet detailed in the available literature.
Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia and contributes to diabetic complications. mdpi.comnih.gov Inhibition of this enzyme is a well-established therapeutic target. science.govnih.govopenmedicinalchemistryjournal.com Although flavonoids as a class are investigated as potential aldose reductase inhibitors, specific inhibitory concentrations for this compound have not been extensively reported.
Glutamine:fructose-6-phosphate amidotransferase (GFAT): As the rate-limiting enzyme in the hexosamine biosynthetic pathway, GFAT is involved in cellular nutrient sensing. nih.govresearchgate.net Pharmacological inhibition of GFAT has been shown to block adipogenesis. nih.govresearchgate.net The specific inhibitory effects of this compound on this enzyme remain to be characterized.
Glucokinase: Information regarding the specific effects of this compound on glucokinase activity is not available in the current scientific literature.
α-Amylase: This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. mdpi.comnih.govnih.gov Many natural polyphenols are known to inhibit α-amylase. mdpi.comresearchgate.net However, specific IC50 values or detailed kinetic studies for this compound's inhibition of α-amylase are not currently documented.
Antimicrobial Properties in In Vitro Assays
This compound has demonstrated notable antimicrobial activity in preclinical studies. In investigations of phytochemicals derived from European propolis, an analysis identified that the highest activity against the veterinary pathogen Trypanosoma brucei was associated with the butyrate and propionyl esters of pinobanksin. nih.gov The butyrate moiety itself is known to have multifaceted antibacterial and immune-modulatory effects, including the induction of antimicrobial peptides and enhancing the antimicrobial activity of macrophages. frontiersin.orgnih.gov
| Compound | Target Organism/Cell Line | Activity | Measured Value |
|---|---|---|---|
| This compound | Trypanosoma brucei | Anti-protozoal | High Activity |
| This compound | B-cell lymphoma (M12.C3.F6) | Anti-proliferative | IC50: 49.9 µM |
Anti-Angiogenic Activity in Cellular and Ex Vivo Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. nih.gov The parent compound, pinobanksin, has been shown to possess anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and suppressing the formation of new blood capillaries in ex vivo models. nih.govresearchgate.net While the ester derivatives of pinobanksin have been noted for inducing apoptosis in cancer cell lines, specific studies detailing the anti-angiogenic activity of this compound in cellular or ex vivo models are still emerging. researchgate.net
Preclinical In Vivo Studies in Animal Models
Currently, there is a lack of specific preclinical in vivo studies in animal models that focus solely on the pharmacological effects of this compound. Research has predominantly centered on the parent flavonoid, pinobanksin, which has been evaluated in in vivo models for its anti-angiogenic effects using the chick embryo chorioallantoic membrane (CAM) assay. nih.govresearchgate.net Further animal studies are necessary to understand the systemic effects, bioavailability, and efficacy of this compound.
Evaluation of Efficacy in Gastric Cancer Animal Models
Detailed investigations into the efficacy of this compound using established gastric cancer animal models have not been identified in published research. While the butyrate component is known to have anti-cancer properties, the specific effects of the esterified form, this compound, in these models remain to be elucidated.
There is currently no available data from in vivo animal studies detailing the direct impact of this compound on gastric tumor incidence or progression. However, studies on sodium butyrate have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including gastric cancer, and to induce apoptosis (programmed cell death). mdpi.comnih.gov For instance, butyrate has been shown to slow tumor growth by affecting immune, tumor, and intestinal cells. nih.gov It can induce cell cycle arrest, a key regulatory mechanism in tumor cell proliferation, in numerous types of tumors. nih.gov
In vitro studies have shown that this compound itself exhibits anti-proliferative effects against certain cancer cell lines. nih.govresearchgate.net However, these findings have not yet been translated into in vivo gastric cancer models to assess the compound's influence on tumor development and spread.
Without specific animal model studies, there is no histopathological data or molecular biomarker analysis related to the effects of this compound on gastric tumors.
For context, research on sodium butyrate in gastric cancer cells has identified several molecular pathways it influences. It has been shown to induce cell differentiation and regulate the expression of factors like MUC2 through the PTEN/PI3K pathway. mdpi.com Furthermore, butyrate can stimulate pathways leading to cell cycle arrest and apoptosis, suggesting a potential role in chemotherapy for gastric cancer. mdpi.com Molecular biomarkers of interest in gastric cancer research include HER2, EGFR, VEGF, and PD-L1, among others, but no studies have yet connected the activity of this compound to these specific markers in a preclinical setting. nih.gov
Radioprotective Effects in Experimental Animal Models
There is a lack of published research evaluating the potential radioprotective effects of this compound in experimental animal models. The development of agents that can protect healthy tissues from the harmful effects of ionizing radiation is an active area of research. mdpi.com Natural compounds, in particular, are being investigated for their potential as safer and less toxic radioprotectors. mdpi.com While the parent compound, pinobanksin, is noted for its antioxidant properties, which could theoretically contribute to radioprotection, specific studies to confirm this effect for this compound have not been conducted. nih.gov
Note: The requested data tables could not be generated as no specific in vivo research data for this compound in the context of gastric cancer animal models or radioprotection was found in the available literature.
Mechanistic Elucidation of Pinobanksin 3 O Butyrate Biological Actions
Molecular Target Identification and Pathway Analysis
The mechanism of action for Pinobanksin (B127045) 3-O-Butyrate is understood by examining its influence on intracellular signaling cascades and direct interactions with key enzymes. While research specifically targeting the ester is ongoing, the activities of its parent compound, pinobanksin, and the butyrate (B1204436) moiety provide significant insight into its probable molecular behavior.
Pinobanksin, the parent flavanone (B1672756) of Pinobanksin 3-O-Butyrate, is recognized as an inducer of apoptosis. nih.gov Studies have shown that it can activate critical signaling pathways involved in programmed cell death, specifically those involving caspase-3, -8, and -9. nih.govresearchgate.net This activation leads to a loss of mitochondrial membrane potential, a key event in the apoptotic process. nih.gov
The butyrate component of the molecule is known to modulate several key signaling pathways implicated in inflammation and cell survival. mdpi.com Butyrate can influence the NF-κB and STAT3 pathways, which are crucial regulators of inflammatory responses. mdpi.comresearchgate.net Furthermore, butyrate has been shown to interact with G-protein coupled receptors (GPR41, GPR43, and GPR109), which can lead to the activation of the p38 MAPK pathway, contributing to cancer cell apoptosis. mdpi.comresearchgate.net It is plausible that this compound leverages the combined effects of the pinobanksin backbone on caspase activation and the butyrate moiety's influence on inflammatory and apoptotic pathways.
A primary mechanism associated with the butyrate moiety is the inhibition of histone deacetylase (HDAC) enzymes. mdpi.comnih.gov Butyrate is a well-documented HDAC inhibitor, and this activity has significant downstream effects on gene expression. researchgate.net By inhibiting HDACs, butyrate promotes the hyperacetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes. mdpi.com This can result in the expression of genes that suppress tumor growth and promote cell differentiation. mdpi.com This enzymatic modulation is a key contributor to the anti-inflammatory and anti-cancer properties attributed to butyrate. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and related compounds influences their biological effects. These studies involve comparing the activities of various derivatives to identify key structural features responsible for their potency and mechanism of action.
Esterification is a chemical modification that can significantly alter the biological properties of a parent compound. mdpi.com Attaching an ester group, such as butyrate, to the 3-hydroxyl position of pinobanksin can modify its physicochemical properties, including lipophilicity. mdpi.comresearchgate.net Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater intracellular concentrations. mdpi.com The addition of the butyrate chain to pinobanksin appears to modulate its bioactivity, as seen in its anti-proliferative and anti-protozoal effects, suggesting that this esterification is a critical factor in its biological profile. nih.gov
When compared to its parent compound and other ester derivatives, this compound demonstrates a distinct activity profile. In studies on B-cell lymphoma (M12.C3.F6) cell lines, this compound exhibited potent anti-proliferative effects. nih.gov Its activity was found to be greater than that of the parent compound, pinobanksin, as well as several other ester derivatives with different chain lengths, such as pinobanksin-3-O-propanoate and pinobanksin-3-O-hexanoate. nih.gov
Furthermore, in anti-protozoal investigations, orthogonal partial least squares (OPLS) analysis identified the butyrate and propionyl esters of pinobanksin as having the highest activity against Trypanosoma brucei. nih.govresearchgate.net This contrasts with activity against Trypanosoma congolense, where methyl esters of galangin (B1674397) and pinobanksin were more significant. nih.govresearchgate.net This highlights that the length and nature of the ester chain are critical determinants of biological specificity and potency.
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 49.9 |
| Pinobanksin 3-O-Pentanoate | 51.3 |
| Pinobanksin (Parent Compound) | 52.1 |
| Pinobanksin 3-O-Propanoate | 67.0 |
| Pinobanksin 3-O-Hexanoate | 76.6 |
Computational Approaches in Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), have been employed to theoretically investigate the properties of pinobanksin and its derivatives. nih.govresearchgate.net These studies provide valuable insights into the structure-antioxidant activity relationship at a molecular level. nih.gov
Molecular Docking and Binding Affinity Analysis with Biological Targets
While direct molecular docking studies on this compound are not available, research on its parent compound, pinobanksin, provides insights into its potential biological targets and binding interactions. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction.
Studies have identified several potential protein targets for pinobanksin through in silico methods. For instance, pinobanksin has been shown to have a good binding affinity for both Tissue Plasminogen Activator protein and Cyclooxygenase-1 (COX-1). taylorandfrancis.com Another study highlighted its potential as a Xanthine Oxidase (XOD) inhibitor based on enzyme kinetic and molecular docking simulations. nih.gov In a comparative study, the anti-cancer activity of components from propolis, including pinobanksin, was evaluated against topoisomerase IIβ, where pinobanksin showed a lower binding affinity compared to other compounds like galangin and pinocembrin (B1678385). mdpi.com
Furthermore, in the context of inhibiting the proliferation of SH-SY5Y cancer cells, pinobanksin was found to potentially bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6), forming hydrogen bonds that could inhibit their activities. nih.gov
The binding affinities of pinobanksin with some of its identified potential targets are summarized in the table below. It is important to note that the butyrate ester group at the 3-O position of this compound would alter its steric and electronic properties compared to pinobanksin, which would, in turn, influence its binding affinity and interaction patterns with these targets. A theoretical study using Density Functional Theory (DFT) on pinobanksin and its ester derivatives, including the butyrate form, suggested that replacing the 3-OH group with an ester group does not significantly change the antioxidant activity. nih.gov However, this study did not investigate the binding to specific protein targets. nih.gov
| Biological Target | Reported Binding Affinity of Pinobanksin (kcal/mol) | Potential Implication |
|---|---|---|
| Tissue Plasminogen Activator | Data not numerically specified, but noted as "good" taylorandfrancis.com | Antiplatelet action taylorandfrancis.com |
| Cyclooxygenase-1 (COX-1) | Data not numerically specified, but noted as "good" taylorandfrancis.com | Anti-inflammatory action |
| Xanthine Oxidase (XOD) | IC50 = 137.32 or 125.10 μM (inhibition data, not binding energy) nih.gov | Treatment of gout and hyperuricemia nih.gov |
| Topoisomerase IIβ | Lower affinity than galangin and pinocembrin mdpi.com | Anti-cancer activity mdpi.com |
| BCL2-associated X (BAX) | Not numerically specified nih.gov | Inhibition of cancer cell proliferation nih.gov |
| B-cell lymphoma-2 (BCL-2) | Not numerically specified nih.gov | Inhibition of cancer cell proliferation nih.gov |
| Cyclin-dependent Kinase 4/6 (CDK4/6) | Not numerically specified nih.gov | Inhibition of cancer cell proliferation nih.gov |
Molecular Dynamics Simulations (if applicable, for stability of compound-target complexes)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are valuable for assessing the stability of a ligand-protein complex, providing insights into the dynamic interactions and conformational changes that are not apparent from static docking poses. mdpi.comnih.gov
Based on the available scientific literature, there are no published molecular dynamics simulation studies specifically for this compound or its parent compound, pinobanksin, complexed with any biological target. While the inhibitory effect of pinobanksin on the proliferation of SH-SY5Y cancer cells has been discussed in the context of molecular dynamics, specific simulation data such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) were not provided in the cited study. nih.gov
Given the absence of specific MD simulation data for this compound, this remains an area for future research to explore the stability of its complexes with potential biological targets and to further elucidate its mechanism of action.
Analytical and Bioanalytical Methodologies for Research on Pinobanksin 3 O Butyrate
Identification and Quantification in Complex Matrices (e.g., Propolis Extracts)
Propolis, a resinous mixture produced by honeybees, is a primary source of Pinobanksin (B127045) 3-O-Butyrate. unimore.it Its complex composition, rich in flavonoids, phenolic acids, and their esters, necessitates the use of high-resolution separation and detection techniques to isolate and quantify specific components. unimore.it
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pinobanksin 3-O-Butyrate in propolis extracts. unimore.it Its reliability in separating individual polyphenolic compounds makes it highly suitable for both identification and quantification. unimore.it When coupled with Photodiode Array (PDA) or Diode-Array Detectors (DAD), HPLC provides not only quantitative data based on peak area but also UV-Vis spectral information, which aids in the preliminary identification of compound classes.
Researchers typically employ reversed-phase columns (e.g., C18) for the separation of flavonoids like this compound. The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (using formic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. This setup allows for the efficient elution and separation of compounds with varying polarities. Detection is commonly performed at wavelengths between 280 nm and 330 nm, which are characteristic absorption maxima for flavanones. researchgate.net In the analysis of Sonoran propolis, this compound was successfully characterized using an HPLC-PDA system, with chromatographic profiles monitored at both 280 nm and 330 nm. researchgate.net
Table 1: Example HPLC Conditions for Propolis Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | Reversed-phase C18 | unimore.it |
| Mobile Phase | Gradient of acidified water (e.g., with formic acid) and methanol/acetonitrile | researchgate.net |
| Detector | Photodiode Array (PDA) / Diode-Array Detector (DAD) | unimore.it |
| Detection Wavelength | 280 nm - 330 nm | researchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when used in tandem (MS/MS) or multiple stages (MSn), is a powerful tool for the structural confirmation of this compound. ipb.pt Due to the phenolic nature of flavonoids, analyses are frequently conducted in the negative ion mode, which readily deprotonates the hydroxyl groups to form the [M-H]⁻ molecular ion. ipb.pt
For this compound, which has a molecular weight of 342.34 g/mol , the deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 341. nih.gov Further fragmentation of this precursor ion using MS/MS provides a unique fingerprint that confirms the compound's identity. A characteristic fragmentation pattern for pinobanksin esters involves the neutral loss of the ester group and subsequent fragmentations of the pinobanksin backbone. For example, a key fragment observed at m/z 253 corresponds to the dehydrated and deprotonated pinobanksin moiety, which helps to confirm that the ester group is located at the C-3 position. nih.gov Analysis of Portuguese propolis identified a compound as Pinobanksin-3-O-butyrate or its isomer, noting characteristic fragments at m/z 281 and 267. ipb.pt
Table 2: ESI-MS/MS Fragmentation Data for this compound
| Ion | m/z (Observed) | Description | Source |
|---|---|---|---|
| [M-H]⁻ | 341.103 | Deprotonated molecular ion | nih.gov |
| Fragment Ion | 281 | [M-H - C₃H₆O]⁻ (Loss of propene + oxygen) or similar fragmentation | ipb.pt |
| Fragment Ion | 267 | Further fragmentation | ipb.pt |
| Fragment Ion | 253.0511 | [Pinobanksin - H - H₂O]⁻ (Dehydrated pinobanksin core) | nih.govsemanticscholar.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or isolated natural products, including this compound. While HPLC and MS can identify known compounds with high confidence, NMR is essential for confirming the precise molecular structure, including the exact location of functional groups and stereochemistry. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the types and number of protons and carbons in the molecule.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. For instance, an HMBC experiment would show a correlation between the protons on the butyrate (B1204436) chain and the carbon at the C-3 position of the pinobanksin skeleton, unequivocally confirming the ester's location. researchgate.net Although NMR analysis requires larger amounts of pure compound and specialized equipment, it provides unparalleled structural detail. unimore.it The ¹H and ¹³C NMR spectral data for this compound have been reported following its isolation from Sonoran propolis. researchgate.net
Table 3: ¹H and ¹³C NMR Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) | Source |
|---|---|---|---|
| Pinobanksin Core | researchgate.net | ||
| 2 | 81.1 | 5.65 (d, 12.5) | researchgate.net |
| 3 | 75.8 | 5.46 (d, 12.5) | researchgate.net |
| 4 | 191.1 | researchgate.net | |
| 4a | 102.6 | researchgate.net | |
| 5 | 165.7 | researchgate.net | |
| 6 | 97.4 | 5.96 (s) | researchgate.net |
| 7 | 168.4 | researchgate.net | |
| 8 | 96.4 | 5.96 (s) | researchgate.net |
| 8a | 163.5 | researchgate.net | |
| 1' | 137.2 | researchgate.net | |
| 2', 6' | 129.8 | 7.50 (m) | researchgate.net |
| 3', 5' | 129.5 | 7.40 (m) | researchgate.net |
| 4' | 129.9 | 7.40 (m) | researchgate.net |
| Butyrate Moiety | researchgate.net | ||
| 1'' | 174.2 | researchgate.net | |
| 2'' | 37.1 | 2.30 (t, 7.5) | researchgate.net |
| 3'' | 19.5 | 1.60 (m) | researchgate.net |
| 4'' | 14.0 | 0.90 (t, 7.5) | researchgate.net |
Ultrahigh-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased speed, and greater sensitivity. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). When coupled with mass spectrometry, particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, UHPLC-MS becomes an exceptionally powerful platform for analyzing complex natural extracts. semanticscholar.org
This technique allows for the rapid profiling of propolis samples and the confident identification of dozens or even hundreds of compounds in a single run. nih.gov UHPLC-Q-TOF-MS analysis has been successfully used to identify 49 different compounds in propolis samples from China and the United States, including Pinobanksin-3-O-butyrate. semanticscholar.org The high mass accuracy of HRMS instruments (<5 ppm) enables the determination of elemental compositions, which greatly enhances the reliability of compound identification. semanticscholar.org
Chromatographic Fingerprinting for Source Characterization
Chromatographic fingerprinting involves generating a comprehensive profile of a propolis extract, typically using HPLC-DAD or UHPLC-MS. researchgate.netsemanticscholar.org The resulting complex chromatograms are then analyzed using chemometric methods, such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA). researchgate.net These statistical techniques can identify patterns and correlations within the data, allowing for the classification of samples based on their chemical similarities and differences. For example, an untargeted UHPLC-HRMS metabolomics approach was used to successfully differentiate between Greek and Chinese propolis, identifying specific compounds that were overexpressed in each group and thus acted as geographical markers. researchgate.net Similarly, ESI-MS fingerprinting in negative ion mode has been shown to effectively divide propolis samples into well-defined groups based on their geographical origins. ipb.pt
Metabolic Fate and Biotransformation Studies Preclinical
In Vitro Metabolic Stability and Metabolite Identification (e.g., in liver microsomes, cellular systems)
In vitro metabolic stability assays are fundamental in early-stage drug development to predict how a compound will behave in vivo. nuvisan.com These assays typically utilize liver fractions, such as microsomes or S9 fractions, or cellular systems like hepatocytes, which contain the enzymes responsible for drug metabolism. nuvisan.comscience.gov The primary goal is to determine the rate at which the compound is metabolized, which helps in predicting its hepatic clearance and half-life. nuvisan.com
For a compound like Pinobanksin (B127045) 3-O-butyrate, an ester derivative of the flavonoid pinobanksin, the metabolic process would likely begin with the hydrolysis of the ester bond by esterase enzymes present in the liver and plasma. This would release the parent compound, pinobanksin, and butyric acid. Subsequent metabolism would involve the parent flavonoid, pinobanksin. Flavonoids generally undergo extensive Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Phase I reactions are primarily carried out by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with molecules like glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate excretion.
While general methodologies for assessing the metabolic stability of compounds are well-established, specific experimental data on the in vitro metabolic stability and metabolite identification of Pinobanksin 3-O-butyrate are not extensively detailed in the current body of scientific literature. Studies on similar compounds, however, suggest that incubation in human liver microsomes would likely yield hydroxylated and conjugated metabolites of the parent pinobanksin structure. mdpi.com The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com
Table 1: General Steps in In Vitro Metabolic Stability and Metabolite Identification
| Step | Description | Common Systems Used | Analytical Techniques |
| Incubation | The test compound is incubated with a metabolically active system. | Liver Microsomes, S9 Fractions, Hepatocytes | N/A |
| Sampling | Aliquots are taken at various time points to monitor the disappearance of the parent compound. | N/A | N/A |
| Quantification | The concentration of the parent compound is measured over time. | N/A | LC-MS/MS |
| Metabolite ID | Potential metabolites are identified and structurally characterized. | Liver Microsomes, Hepatocytes | High-Resolution Mass Spectrometry, NMR |
In Vivo Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, excretion)
In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov These studies provide crucial data on how the body processes the compound after administration. nih.gov
For this compound, an oral administration study in rats would typically involve tracking the plasma concentration of the compound and its major metabolites over time. nih.gov
Absorption: Following oral administration, the absorption of this compound would depend on its lipophilicity and stability in the gastrointestinal tract. The ester linkage might enhance its absorption compared to the more polar parent compound, pinobanksin. It is plausible that some of the compound is hydrolyzed by esterases in the gut lumen or intestinal wall before absorption.
Distribution: Once absorbed into the bloodstream, the compound would be distributed to various tissues and organs. The extent of distribution is influenced by its ability to bind to plasma proteins and its physicochemical properties. Flavonoids are known to distribute to tissues like the liver and kidneys. nih.gov
Excretion: The compound and its metabolites are ultimately eliminated from the body. The primary routes of excretion for flavonoid metabolites are through urine and feces (via bile). nih.gov
Detailed in vivo pharmacokinetic data specifically for this compound are not available in the reviewed literature. However, the general pharmacokinetic profile would be expected to show rapid absorption and metabolism, with the detection of both the ester prodrug and its hydrolyzed products (pinobanksin and butyrate) and their subsequent metabolites in plasma and excreta.
Role of Butyrate (B1204436) Moiety in Metabolic Processes (General Context, e.g., short-chain fatty acid metabolism where butyrate is relevant)
The butyrate moiety of this compound is a short-chain fatty acid (SCFA) with well-documented and significant roles in metabolic processes, particularly within the gut. elsevierpure.commetabolon.com Butyrate is naturally produced in the colon by the microbial fermentation of dietary fibers. mdpi.comyoutube.com
Once this compound is hydrolyzed, the released butyrate enters the body's metabolic pathways. The majority of butyrate produced in or delivered to the colon serves as the primary energy source for colonocytes (the epithelial cells of the colon), supplying 60-70% of their energy needs. mdpi.com This function is crucial for maintaining the integrity and health of the gut barrier. metabolon.comresearchgate.net
Butyrate that is not utilized by colonocytes is absorbed and transported via the portal vein to the liver, where it can be metabolized. mdpi.com In the liver, butyrate is converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to produce ATP, or be used as a substrate for the synthesis of fatty acids and cholesterol. mdpi.comnih.gov A small amount of butyrate may enter systemic circulation and reach peripheral tissues, where it can exert various biological effects. mdpi.comnih.gov
Butyrate is recognized for its broad metabolic influence, including its role in regulating gene expression by inhibiting histone deacetylase (HDAC), modulating inflammation, and influencing gut hormone release, which can impact appetite and energy homeostasis. elsevierpure.comnih.gov
Table 2: Key Metabolic Roles of Butyrate
| Metabolic Role | Description | Location of Action |
| Energy Source | Serves as the primary fuel for colonic epithelial cells. mdpi.com | Colon |
| Gut Barrier Integrity | Strengthens the intestinal barrier and promotes the production of mucus. metabolon.comresearchgate.net | Intestines |
| Hepatic Metabolism | Metabolized in the liver into acetyl-CoA for use in the TCA cycle or synthesis of lipids. mdpi.comnih.gov | Liver |
| Anti-Inflammatory Effects | Modulates immune responses and reduces inflammation in the gut. mdpi.comyoutube.com | Gut, Systemic |
| Gene Regulation | Acts as an HDAC inhibitor, influencing the expression of genes involved in cell proliferation and function. elsevierpure.comnih.gov | Various Tissues |
| Metabolic Regulation | Influences glucose homeostasis and insulin (B600854) sensitivity. nih.gov | Systemic |
Research Gaps and Future Directions in Pinobanksin 3 O Butyrate Studies
Unexplored Biological Activities and Therapeutic Applications
The current body of research on Pinobanksin (B127045) 3-O-Butyrate is limited, with only preliminary indications of its activity, such as anti-protozoal effects. researchgate.net However, the known functions of its constituent parts—pinobanksin and butyrate (B1204436)—provide a logical roadmap for future investigations. A significant research gap exists in systematically screening the compound for a wider range of pharmacological activities.
Future research should prioritize the following areas:
Neuroprotection: Butyrate is known to cross the blood-brain barrier and exert neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic actions. mdpi.com Investigating whether Pinobanksin 3-O-Butyrate exhibits enhanced neuroprotective capabilities in models of neurodegenerative diseases like Alzheimer's or Parkinson's is a critical next step.
Anti-inflammatory and Immunomodulatory Effects: Both pinobanksin and butyrate have documented anti-inflammatory properties. nih.govmdpi.com It is crucial to explore if the ester conjugate offers synergistic effects in modulating inflammatory pathways, potentially offering new therapeutic avenues for chronic inflammatory conditions such as inflammatory bowel disease (IBD). mdpi.comutmb.edu
Metabolic Disorders: Butyrate plays a role in regulating energy metabolism and improving insulin (B600854) sensitivity. nih.govnih.gov Studies are needed to determine if this compound can be a therapeutic candidate for managing obesity and associated metabolic disorders. nih.gov
Anticancer Activity: The anti-proliferative effects of pinobanksin and the HDAC-inhibiting properties of butyrate suggest a strong rationale for evaluating this compound's potential as an anticancer agent, particularly in colorectal cancer where butyrate levels are physiologically relevant. nih.govnih.gov
Table 1: Proposed Areas for Biological Activity Screening of this compound
| Potential Therapeutic Area | Rationale Based on Parent Moieties | Suggested In Vitro/In Vivo Models |
|---|---|---|
| Neurodegenerative Diseases | Pinobanksin (antioxidant) + Butyrate (HDAC inhibitor, neuroprotective) nih.govmdpi.com | Neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins; Animal models of Alzheimer's or Parkinson's disease. |
| Inflammatory Bowel Disease | Pinobanksin (anti-inflammatory) + Butyrate (gut barrier integrity, anti-inflammatory) nih.govmdpi.com | Caco-2 cell monolayer permeability assays; DSS or TNBS-induced colitis models in mice. |
| Metabolic Syndrome | Pinobanksin (antioxidant) + Butyrate (improves insulin sensitivity, energy metabolism) nih.govnih.gov | 3T3-L1 adipocyte differentiation assays; High-fat diet-induced obesity models in rodents. |
| Oncology (e.g., Colon Cancer) | Pinobanksin (anti-proliferative) + Butyrate (HDAC inhibitor, pro-apoptotic) nih.govnih.govmicrobiota-ism.com | Colon cancer cell lines (e.g., HCT116, HT-29); Xenograft or orthotopic tumor models. |
Advanced Mechanistic Investigations and Target Validation
Beyond identifying its biological activities, a significant gap lies in understanding how this compound works at a molecular level. Future studies must move beyond phenotypic screening to detailed mechanistic investigations. This involves identifying specific protein targets and signaling pathways modulated by the compound.
Key research questions to address include:
HDAC Inhibition Profile: Does this compound act as an HDAC inhibitor like its butyrate moiety? If so, what is its specificity and potency against different HDAC isoforms?
Pathway Modulation: Does the compound modulate key inflammatory pathways such as NF-κB, MAPK, or JAK/STAT? Does it affect cellular metabolic sensors like AMPK? nih.gov
Receptor Binding: Does it interact with G-protein coupled receptors that are known targets of short-chain fatty acids? microbiota-ism.com
Target Validation: Once potential targets are identified, validation using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based gene silencing in relevant cell models is essential to confirm their role in the compound's observed effects.
Development of Novel Synthetic Routes and Derivatization Strategies
Currently, this compound is primarily obtained through isolation from natural sources. This method presents challenges for scalability, yield, and purity. A major research imperative is the development of efficient and stereoselective synthetic routes to produce the compound in sufficient quantities for extensive preclinical and potential clinical studies. Furthermore, establishing a robust synthetic platform would enable the creation of a library of related derivatives. By systematically modifying the flavonoid scaffold or altering the ester chain length (e.g., propionate, valerate), structure-activity relationship (SAR) studies can be conducted to optimize potency, selectivity, and pharmacokinetic properties.
Integration of Omics Technologies in Preclinical Research
To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. These unbiased, system-wide approaches can uncover novel mechanisms and biomarkers.
Transcriptomics (RNA-Seq): Can reveal the full spectrum of gene expression changes induced by the compound, identifying entire pathways that are up- or down-regulated.
Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the molecular targets and downstream effectors of the compound's activity.
Metabolomics: Can provide insights into how the compound alters cellular metabolism, which is particularly relevant given the metabolic roles of both flavonoids and butyrate.
Application of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
Computational approaches can significantly accelerate the research and development process for this compound.
Molecular Docking and Dynamics: In silico modeling can predict the binding affinity of this compound to a panel of potential protein targets (e.g., HDACs, inflammatory kinases), helping to prioritize experimental validation.
Quantitative Structure-Activity Relationship (QSAR): As new derivatives are synthesized, QSAR models can be developed to predict the biological activity of novel, yet-to-be-synthesized compounds, guiding a more efficient derivatization strategy.
AI-driven Network Pharmacology: Artificial intelligence algorithms can analyze complex biological data from omics studies to build interaction networks, predict novel drug-target-disease relationships, and identify potential mechanisms of action or polypharmacological effects.
Standardization of Research Methodologies and Reporting for Reproducibility
As research into this compound expands, ensuring the reproducibility and comparability of findings is paramount. A significant future direction involves the establishment of standardized protocols across the research community. This includes standardized methods for the extraction and purification from natural sources, chemical synthesis and characterization, and the execution of key biological assays. Furthermore, adopting transparent reporting guidelines that detail experimental conditions, compound purity, and data analysis methods will be crucial for building a robust and reliable body of knowledge on this promising natural product derivative.
Q & A
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Plasma and tissue samples are analyzed via LC-MS/MS to measure compound half-life and metabolite profiles. Microdialysis probes or PET imaging with radiolabeled derivatives (e.g., ¹⁴C-butyl groups) provide real-time pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
